molecular formula C21H17N5O3 B2848087 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 2034384-14-8

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2848087
CAS No.: 2034384-14-8
M. Wt: 387.399
InChI Key: FULXGTHLCQFFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide” typically involves multiple steps:

    Formation of the 1-methyl-1H-pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic conditions.

    Synthesis of the 1,2,4-oxadiazole ring: This involves the cyclization of acylhydrazides with nitriles in the presence of dehydrating agents.

    Coupling with xanthene-9-carboxylic acid: The final step involves the coupling of the oxadiazole intermediate with xanthene-9-carboxylic acid using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine or pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its unique structure may allow it to act on specific molecular targets, offering new avenues for treatment.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of “N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide
  • N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide

Uniqueness

The uniqueness of “N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a compound that incorporates a complex structure featuring a xanthene moiety linked to a pyrazole and oxadiazole. This combination suggests potential for diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, drawing from various studies to highlight its efficacy against different biological targets.

Structural Overview

The compound can be broken down into three main components:

  • Xanthene : A polycyclic structure known for its fluorescence properties and potential as a drug delivery system.
  • Oxadiazole : A five-membered heterocyclic ring that has been shown to possess significant antimicrobial and anticancer activities.
  • Pyrazole : A nitrogen-containing heterocycle that contributes to the compound's biological activity, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that derivatives of the oxadiazole and pyrazole moieties exhibit broad-spectrum antimicrobial properties. For instance, compounds containing the 1,3,4-oxadiazole structure have demonstrated significant antibacterial activity against various pathogens. In studies, certain derivatives showed effective minimum inhibitory concentrations (MICs) against bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMIC (µg/mL)
7aXanthomonas axonopodis8.72
7bPseudomonas syringae12.85
9aEscherichia coli5.44

These results indicate that modifications on the oxadiazole and pyrazole rings can enhance antibacterial efficacy significantly .

Anticancer Activity

The anticancer potential of this compound has also been explored. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The results showed that it could inhibit cell proliferation effectively.

Cell LineIC50 (µM)
MCF-715.0
PC310.5

Mechanistically, it is suggested that the compound induces apoptosis through the activation of caspase pathways and inhibits tumor growth by targeting specific oncogenic signaling pathways .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Enzyme Inhibition : The oxadiazole component has been implicated in inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : The xanthene moiety may act as a positive allosteric modulator for certain receptors, enhancing therapeutic effects while minimizing side effects .
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, leading to disruption of replication processes in cancer cells .

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

  • Antibacterial Study : In a study conducted by Dhumal et al., novel oxadiazole derivatives were synthesized and tested against multiple bacterial strains. The study concluded that compounds with the pyrazole moiety exhibited enhanced activity compared to traditional antibiotics .
  • Anticancer Research : A research group led by Salama et al. evaluated the anticancer properties of similar xanthene derivatives. Their findings indicated significant cytotoxicity against various cancer cell lines with minimal toxicity to normal cells .

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3/c1-26-12-13(10-23-26)20-24-18(29-25-20)11-22-21(27)19-14-6-2-4-8-16(14)28-17-9-5-3-7-15(17)19/h2-10,12,19H,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULXGTHLCQFFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.